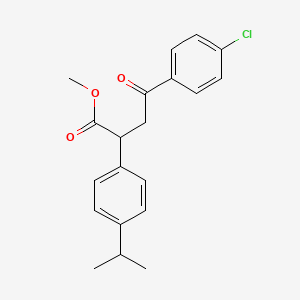

Methyl 4-(4-chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoate

Description

Methyl 4-(4-chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoate is a synthetic organic compound characterized by a butanoate ester backbone with a ketone group at position 4. The molecule features two aromatic substituents: a 4-chlorophenyl group at position 4 and a 4-isopropylphenyl group at position 5. The methyl ester group at the terminal position contributes to its lipophilicity and stability.

Properties

IUPAC Name |

methyl 4-(4-chlorophenyl)-4-oxo-2-(4-propan-2-ylphenyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClO3/c1-13(2)14-4-6-15(7-5-14)18(20(23)24-3)12-19(22)16-8-10-17(21)11-9-16/h4-11,13,18H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPWQHRBJXQEEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the esterification of 4-(4-chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen substitution reactions can occur, particularly involving the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 4-(4-chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid.

Reduction: Formation of 4-(4-chlorophenyl)-2-(4-isopropylphenyl)-4-hydroxybutanoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents, functional groups, or backbone modifications. Below is a systematic comparison based on molecular features, synthesis, and inferred properties:

Structural Analogs with Varying Substituents

- Impact of Substituents: The 4-isopropylphenyl group in the target compound increases steric hindrance and lipophilicity compared to analogs with smaller substituents (e.g., methoxy). This could reduce solubility in polar solvents but enhance membrane permeability in biological systems.

Analogs with Modified Functional Groups

- Functional Group Effects: Ester vs. Carboxylic Acid: The ester in the target compound improves stability against hydrolysis compared to the acid analog .

Physicochemical Properties (Inferred)

Biological Activity

Methyl 4-(4-chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoate, with the CAS number 199725-00-3, is a synthetic organic compound characterized by its complex structure and potential biological activities. The molecular formula is , and it has a molecular weight of approximately 344.83 g/mol. This compound is notable for its structural features, which include a chlorophenyl group and an isopropylphenyl group, both of which may contribute to its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmitter regulation. This inhibition can lead to enhanced cholinergic signaling, potentially offering therapeutic effects in neurodegenerative diseases.

Research Findings

Recent studies have highlighted the compound's antioxidant properties, particularly its ability to scavenge free radicals. In assays measuring DPPH radical scavenging activity, derivatives of related compounds have demonstrated significant potency, with IC50 values around 5.43 µM for similar structures . Additionally, in the TEAC assay, moderate inhibitory activity was noted against ABTS radicals, indicating potential applications in oxidative stress-related conditions.

Case Studies

- Neuroprotective Effects : A study investigating the neuroprotective effects of similar oxobutanoate derivatives found that they could significantly reduce neuronal cell death in models of oxidative stress. This suggests that this compound may possess neuroprotective properties that warrant further investigation.

- Antimicrobial Activity : Another case study explored the antimicrobial potential of related compounds derived from methyl 4-oxobutanoate frameworks. The results indicated promising activity against various bacterial strains, suggesting that this compound could be developed into an antimicrobial agent.

Comparative Analysis

The following table summarizes the biological activities observed in related compounds:

| Compound Name | Biological Activity | IC50/DPPH (µM) | TEAC (mM) |

|---|---|---|---|

| Methyl 4-oxobutanoate | Antioxidant | 5.43 | 2.31 |

| Methyl 3-(4-chlorophenyl)-3-oxopropanoate | Antimicrobial | N/A | N/A |

| This compound | Neuroprotective Potential | N/A | N/A |

Synthesis and Derivatives

The synthesis of this compound involves multi-step chemical reactions that typically start from simpler precursors such as L-aspartic acid or other substituted phenolic compounds. The synthetic routes often employ selective methylation and acylation techniques to achieve the desired structural modifications.

Synthetic Route Example

- Starting Material : L-aspartic acid

- Reagents : SOCl2 for methylation, ethyl chloroformate for acylation.

- Key Steps :

- Methylation to form 4-methyl L-aspartate hydrochloride.

- Boc-protection followed by acylation.

- Reduction and oxidation steps to yield the final product.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for Methyl 4-(4-chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Claisen condensation or Friedel-Crafts acylation, leveraging aryl ketone intermediates. For example, 4-oxobutanoate derivatives are often prepared by reacting substituted benzophenones with methyl acetoacetate under acidic catalysis. Optimization involves adjusting solvent polarity (e.g., dichloromethane or toluene) and catalyst loading (e.g., p-toluenesulfonic acid) to improve yields . Kinetic studies using in-situ FTIR or HPLC monitoring can identify optimal reaction times and temperatures.

Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral markers should be prioritized?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.